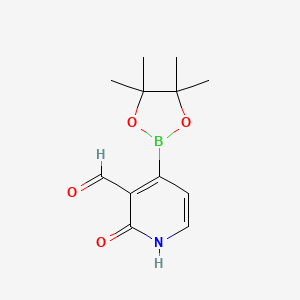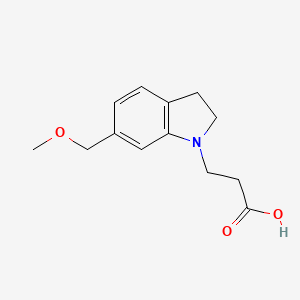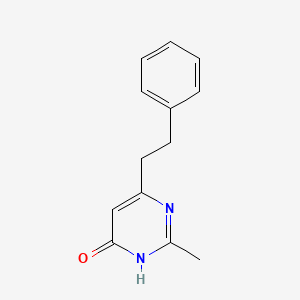
2-Methyl-6-phenethylpyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-phenethylpyrimidin-4-ol is a chemical compound with the molecular formula C12H14N2O It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-phenethylpyrimidin-4-ol can be achieved through several methods. One common approach involves the reaction of substituted benzylidenemalononitriles with substituted benzamidines under simple reaction conditions . Another method includes the use of a ZnCl2-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . These reactions typically occur under mild conditions and provide good yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free methods and environmentally friendly reagents is often preferred to minimize the environmental impact and reduce production costs .
化学反応の分析
Types of Reactions: 2-Methyl-6-phenethylpyrimidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like bromine or chlorine under controlled conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding pyrimidine N-oxides, while reduction reactions can produce various reduced derivatives .
科学的研究の応用
2-Methyl-6-phenethylpyrimidin-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a potential lead compound for developing new drugs due to its biological activity. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties . In industry, it is used in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 2-Methyl-6-phenethylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of prostaglandin E2 (PGE2) production by cyclooxygenase (COX) enzymes . This inhibition reduces inflammation and provides therapeutic benefits. Additionally, the compound may interact with other molecular targets, such as nuclear factor kappa B (NF-κB) and various cytokines, to exert its effects .
類似化合物との比較
2-Methyl-6-phenethylpyrimidin-4-ol can be compared with other similar compounds, such as 6-Methyl-2-phenylpyrimidin-4-ol and 4-Hydroxy-2-methyl-6-phenylpyrimidine . These compounds share structural similarities but may differ in their chemical properties and biological activities.
Similar Compounds
- 6-Methyl-2-phenylpyrimidin-4-ol
- 4-Hydroxy-2-methyl-6-phenylpyrimidine
- 4-Hydroxy-2-methyl-6-phenyl-1,3-diazine
特性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
2-methyl-4-(2-phenylethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14N2O/c1-10-14-12(9-13(16)15-10)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,15,16) |
InChIキー |
JZFJACXCGFVQRT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=O)N1)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


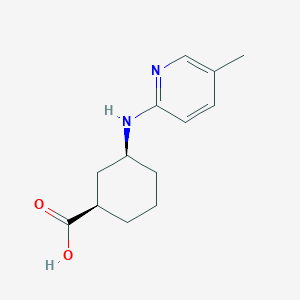
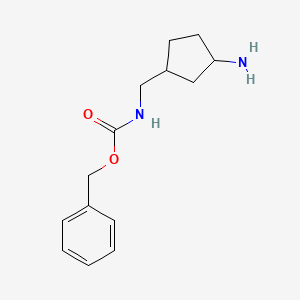
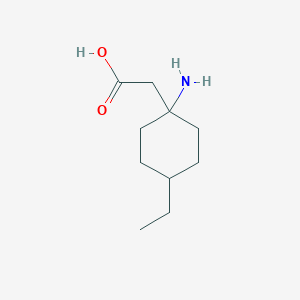
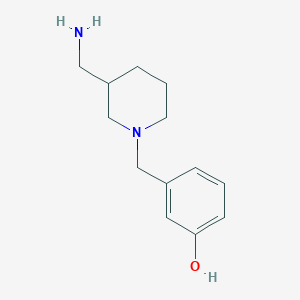
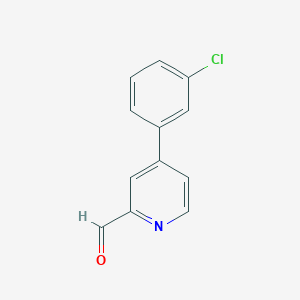
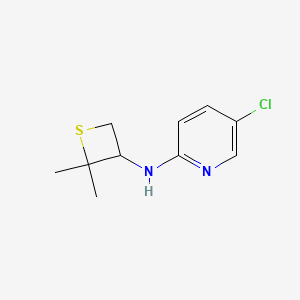
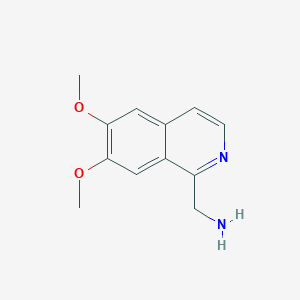
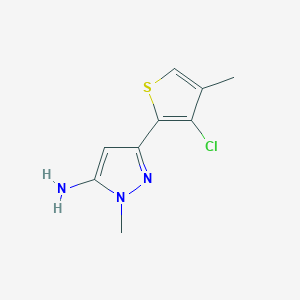
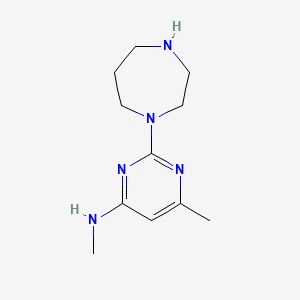

![7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13342039.png)
![Bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13342057.png)
